2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene
Description
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine, nitro, and trifluoroethoxy groups. The trifluoroethoxy group (–OCH₂CF₃) introduces strong electron-withdrawing properties, while the bromine and nitro groups further modulate reactivity and solubility. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, particularly for fluorinated drugs, given the prevalence of trifluoroethoxy motifs in bioactive molecules .
Properties
Molecular Formula |
C8H5BrF3NO3 |
|---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-bromo-2-nitro-3-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-2-1-3-6(7(5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
CRHWCTGSDWTFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of 2-Bromo-6-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoroethoxy group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted-6-(2,2,2-trifluoroethoxy)nitrobenzene derivatives.
Reduction: Formation of 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene (): Replaces the trifluoroethoxy group with ethoxy (–OCH₂CH₃) and adds a fluorine atom at position 3.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ():
Substitutes trifluoroethoxy with methoxy (–OCH₃) and shifts the nitro group to position 4. Methoxy’s electron-donating nature contrasts with trifluoroethoxy, likely altering regioselectivity in nucleophilic substitution reactions .5-Bromo-2-nitrobenzotrifluoride (O₂N(Br)C₆H₃CF₃, ):
Features a trifluoromethyl (–CF₃) group instead of trifluoroethoxy. The direct CF₃ attachment increases steric hindrance and lipophilicity compared to the target compound’s –OCH₂CF₃ group, which may enhance solubility in polar solvents .
Physical and Chemical Properties
Key Observations :
- The trifluoroethoxy group in the target compound likely reduces boiling points compared to non-fluorinated analogs (e.g., 1-bromo-2-nitrobenzene) due to increased volatility from fluorine’s low polarizability.
- Solubility in organic solvents (e.g., dichloromethane) is expected to be higher than benzotrifluoride derivatives but lower than methoxy/ethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
